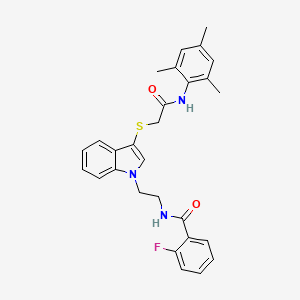amino]-3,3-dimethyl-2-azetanone CAS No. 303985-98-0](/img/structure/B2665556.png)
1-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3,3-dimethyl-2-azetanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains a pyridine ring, which is a basic aromatic ring with one nitrogen atom, and a trifluoromethyl group, which consists of one carbon atom bonded to three fluorine atoms . The presence of the trifluoromethyl group often imparts unique physical and chemical properties to the molecule .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, trifluoromethylpyridines are often synthesized through various methods such as the use of trifluoromethyltrimethylsilane or sodium trifluoroacetate .Scientific Research Applications
Novel Polymer Synthesis
Research highlights the development of novel organosoluble fluorinated polyimides derived from specific monomers, including ones similar to the chemical structure , showcasing their utility in creating materials with exceptional thermal stability, low moisture absorption, and low dielectric constants. These materials are promising for applications in electronics due to their insulating properties and durability (Chung & Hsiao, 2008). Similarly, soluble polyimides derived from aromatic diamine monomers, featuring pyridine and fluorine, have been synthesized, demonstrating excellent solubility and thermal stability, which are desirable traits for advanced composite materials and coatings (Zhang et al., 2007).
Advanced Material Applications
In a distinct approach, the synthesis of fluorinated polyamides containing pyridine and sulfone moieties from a new diamine containing pyridine and trifluoromethylphenyl groups was achieved. These polyamides exhibit impressive solubility, thermal stability, and mechanical strength, alongside low dielectric constants and moisture absorption, making them suitable for electronic and aerospace applications due to their performance and environmental resistance (Liu et al., 2013).
Synthesis of Complexes and Chemical Intermediates
Furthermore, the chemical structure similar to the one inquired has been utilized in synthesizing mononuclear Mn(II) complexes with amino-pyridine pentadentate ligands. These complexes were studied for their electronic structures, demonstrating potential for catalysis and in materials science due to their unique electronic properties and stability (Hureau et al., 2008).
Catalysis and Organic Synthesis
Additionally, research into the catalytic and synthetic applications revealed the use of related compounds in highly regio- and enantioselective organocatalytic processes. Such studies underscore the importance of these chemical structures in facilitating complex chemical transformations, leading to the development of new synthetic methodologies and potentially active pharmaceutical ingredients (Chowdhury & Ghosh, 2009).
properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3N3O/c1-11(2)6-19(10(11)20)18(3)9-8(13)4-7(5-17-9)12(14,15)16/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOXXTANKOVETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid](/img/structure/B2665473.png)


![(E)-ethyl 5-(furan-2-yl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2665478.png)
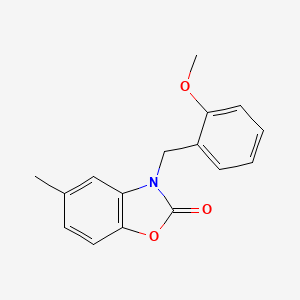
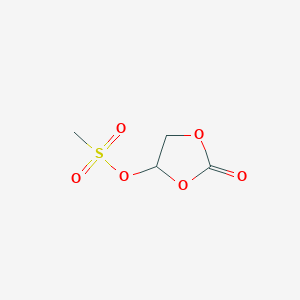
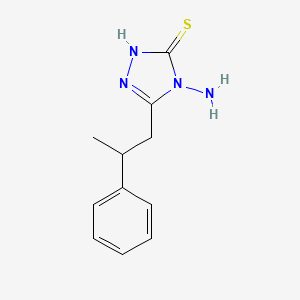
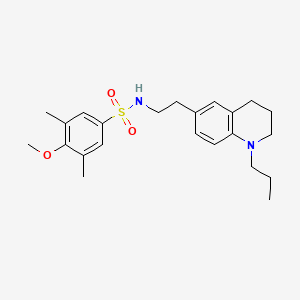
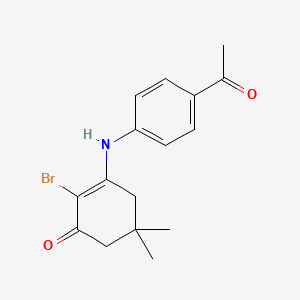
![4-bromo-2-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B2665488.png)
![1-(3-Imidazol-1-ylpropylamino)-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2665490.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2665491.png)
![1-(3-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2665492.png)
